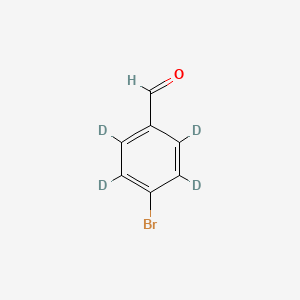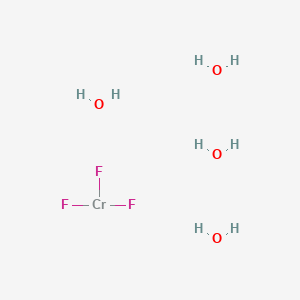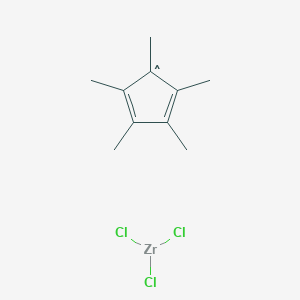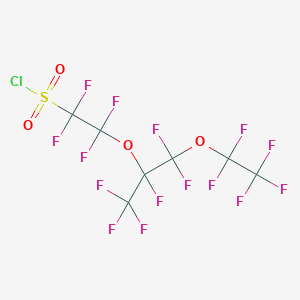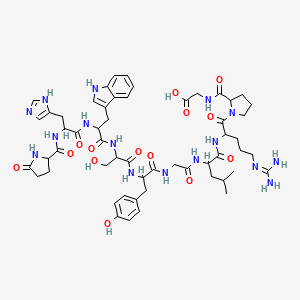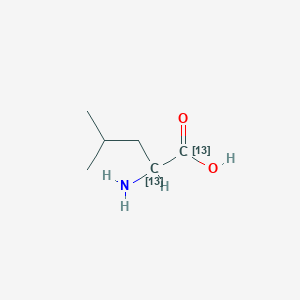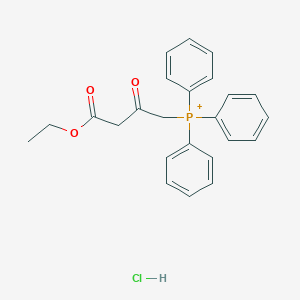
CID 11041854
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclopentadienylmanganese(I) tricarbonyl, also known as Cymantrene, is an organometallic compound with the molecular formula C8H5MnO3. It is characterized by a cyclopentadienyl ring bonded to a manganese atom, which is further coordinated to three carbon monoxide ligands. This compound is notable for its vibrant yellow to gold crystalline appearance and its sensitivity to air and heat .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Cyclopentadienylmanganese(I) tricarbonyl can be synthesized through the reaction of cyclopentadienyl sodium with manganese pentacarbonyl bromide. The reaction typically occurs in an inert atmosphere to prevent oxidation and is carried out in a solvent such as tetrahydrofuran. The reaction conditions include maintaining a low temperature to control the reaction rate and prevent decomposition of the product .
Industrial Production Methods: Industrial production of cyclopentadienylmanganese(I) tricarbonyl involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and sublimation to obtain high-purity product .
Análisis De Reacciones Químicas
Types of Reactions: Cyclopentadienylmanganese(I) tricarbonyl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form manganese(II) species.
Reduction: It can be reduced to form manganese(0) species.
Substitution: The carbon monoxide ligands can be substituted with other ligands such as phosphines or amines
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Ligand substitution reactions often require the presence of a base and are carried out under an inert atmosphere
Major Products:
Oxidation: Manganese(II) oxide or manganese(II) chloride.
Reduction: Manganese(0) complexes.
Substitution: Various substituted cyclopentadienylmanganese complexes
Aplicaciones Científicas De Investigación
Cyclopentadienylmanganese(I) tricarbonyl has diverse applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organometallic compounds and as a catalyst in organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the field of cancer treatment.
Industry: It is used in the production of fine chemicals and as a catalyst in various industrial processes
Mecanismo De Acción
The mechanism of action of cyclopentadienylmanganese(I) tricarbonyl involves its ability to coordinate with various ligands and participate in electron transfer reactions. The manganese center can undergo oxidation and reduction, facilitating various catalytic processes. The compound’s interaction with molecular targets and pathways is an area of active research, particularly in the context of its potential biological and therapeutic applications .
Comparación Con Compuestos Similares
Cyclopentadienylmanganese(I) tricarbonyl is unique due to its specific coordination environment and reactivity. Similar compounds include:
- Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)manganese(III)
- Bis(ethylcyclopentadienyl)manganese
- Bis(isopropylcyclopentadienyl)manganese
- Manganese(III) acetylacetonate
These compounds share some structural similarities but differ in their reactivity and applications. Cyclopentadienylmanganese(I) tricarbonyl is particularly notable for its use as a catalyst and its potential biological activity .
Propiedades
Fórmula molecular |
C8H5MnO3 |
|---|---|
Peso molecular |
204.06 g/mol |
InChI |
InChI=1S/C5H5.3CO.Mn/c1-2-4-5-3-1;3*1-2;/h1-5H;;;; |
Clave InChI |
CZPHEHHRMHXAIK-UHFFFAOYSA-N |
SMILES canónico |
[C-]#[O+].[C-]#[O+].[C-]#[O+].C1=C[CH]C=C1.[Mn] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(3R,4aS,5S,6S,6aS,10aS)-3-ethenyl-6-hydroxy-3,4a,7,7,10a-pentamethyl-1-oxo-2,5,6,6a,8,9,10,10b-octahydrobenzo[f]chromen-5-yl] acetate](/img/structure/B12062038.png)
